molecular formula C9H14O5 B14370929 Dimethyl (but-3-en-2-yl)(hydroxy)propanedioate CAS No. 90161-07-2

Dimethyl (but-3-en-2-yl)(hydroxy)propanedioate

Cat. No.: B14370929
CAS No.: 90161-07-2
M. Wt: 202.20 g/mol
InChI Key: OQTMAYYDTAPLAH-UHFFFAOYSA-N
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Description

Dimethyl (but-3-en-2-yl)(hydroxy)propanedioate is an organic compound with the molecular formula C10H16O5 It is a derivative of propanedioic acid, featuring a hydroxy group and a but-3-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (but-3-en-2-yl)(hydroxy)propanedioate typically involves the esterification of propanedioic acid derivatives. One common method is the reaction of dimethyl malonate with but-3-en-2-ol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (but-3-en-2-yl)(hydroxy)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl (but-3-en-2-yl)(hydroxy)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl (but-3-en-2-yl)(hydroxy)propanedioate involves its interaction with various molecular targets. The hydroxy and ester groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of propanedioic acid, lacking the but-3-en-2-yl and hydroxy substituents.

    Dimethyl fumarate: An ester of fumaric acid, used in the treatment of multiple sclerosis.

    Dimethyl itaconate: An ester of itaconic acid, used in polymer synthesis.

Uniqueness

The presence of both hydroxy and ester groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

90161-07-2

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

dimethyl 2-but-3-en-2-yl-2-hydroxypropanedioate

InChI

InChI=1S/C9H14O5/c1-5-6(2)9(12,7(10)13-3)8(11)14-4/h5-6,12H,1H2,2-4H3

InChI Key

OQTMAYYDTAPLAH-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C(=O)OC)(C(=O)OC)O

Origin of Product

United States

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